

Technical Support Center: MDEA Gas Sweetening Plant Corrosion Control

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methyldiethanolamine	
Cat. No.:	B023272	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and preventing corrosion in Methyldiethanolamine (MDEA) gas sweetening plants.

Troubleshooting Guide

This guide provides systematic procedures to diagnose and address common corrosion issues encountered during MDEA gas sweetening operations.

Issue 1: Increased Corrosion Rates Detected in the System

Question: We are observing higher than normal corrosion rates in our MDEA system through our online monitoring. What are the potential causes and how should we troubleshoot this?

Answer:

Elevated corrosion rates in an MDEA unit can stem from several factors. A systematic approach is necessary to identify the root cause. The amine itself is generally not corrosive, but issues arise from dissolved acid gases, high temperatures, and contaminants.[1][2][3]

Experimental Protocol for Troubleshooting:

Verify Monitoring Data:

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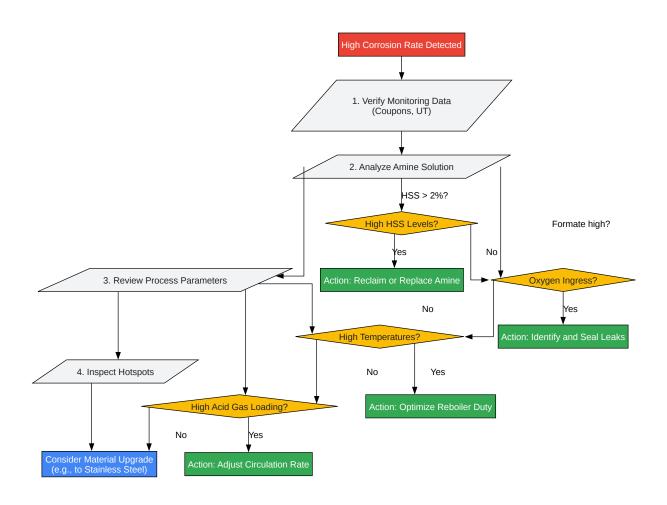




- Cross-check readings from online corrosion monitoring systems (e.g., Linear Polarization Resistance - LPR, Electrical Resistance - ER) with manual methods.[4]
- Deploy weight loss coupons in high-corrosion areas to get a time-averaged corrosion rate.
- Utilize Ultrasonic Thickness (UT) monitoring at designated points to confirm metal loss.
- Amine Solution Analysis:
 - Heat Stable Salts (HSS) Analysis: Obtain a representative sample of the lean amine and analyze for HSS concentration using Ion Chromatography (IC). High levels of HSS, particularly formate, acetate, and oxalate, are known to increase corrosivity.[1][6]
 - Amine Degradation Products: Analyze the amine solution for degradation products.
 Thermal degradation can occur if the reboiler temperature exceeds recommended limits (e.g., above 132°C).[7]
 - Contaminant Analysis: Check for the presence of oxygen, chlorides, and other contaminants that may have ingressed into the system.[7][8] Oxygen ingress can lead to the formation of corrosive degradation products like formic acid.[1]
- Process Parameter Review:
 - Temperature Profile: Review the temperature logs for the reboiler, lean/rich exchanger,
 and regenerator. High temperatures accelerate corrosion rates.[9][10]
 - Acid Gas Loading: Check the acid gas loading in the rich and lean amine streams. High acid gas loading in the rich amine can increase corrosion, especially in areas of high velocity and temperature.[4]
 - Flow Rates and Velocities: Evaluate fluid velocities in areas exhibiting high corrosion. High turbulence can remove protective iron sulfide (FeS) layers, leading to erosion-corrosion.[5]
- Inspection of High-Risk Areas:
 - Focus inspection on known corrosion hotspots, which include the reboiler and its overhead piping, hot lean amine piping, the lean/rich exchanger, hot rich amine piping, and the stripper and its overhead systems.[4][11]



Troubleshooting Logic Diagram:



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Caption: Troubleshooting workflow for high corrosion rates in MDEA units.

Frequently Asked Questions (FAQs)

Q1: What are Heat Stable Salts (HSS) and why are they a concern for corrosion?

A1: Heat Stable Salts (HSS) are formed from the irreversible reaction of amines with strong acids that can enter the system.[1] Unlike the reactions with H₂S and CO₂, these salts cannot be regenerated by heat in the stripper.[6] Common anions that form HSS include formate, acetate, oxalate, chloride, and sulfate.[12] HSS are a major concern because they increase the corrosivity of the amine solution, reduce the amine's capacity for acid gas removal, and can lead to operational problems like foaming.[1][13] Levels of HSS above 2-3% can significantly contribute to corrosion in the lean amine circuit.[14]

Q2: What are the primary locations for corrosion in an MDEA plant?

A2: Corrosion is most severe in areas with high temperatures, high turbulence, and where acid gases are released from the rich amine solution.[4] Key corrosion hotspots include:

- Reboiler and Regenerator: The hottest parts of the plant, accounting for nearly 50% of corrosion incidents.[9]
- Lean/Rich Amine Heat Exchangers: Susceptible to corrosion due to high temperatures and two-phase flow.[11]
- Hot Lean and Rich Amine Piping: High temperatures and flow can lead to corrosion.[4]
- Absorber Towers: Wet acid gas corrosion can occur, particularly in the vapor space at the bottom.[11]
- Overhead Condenser and Accumulator: High shear rates and turbulence contribute to corrosion and erosion.[11]

Q3: Is MDEA inherently less corrosive than other amines like MEA or DEA?

A3: Yes, MDEA is generally considered less corrosive than primary (MEA) or secondary (DEA) amines.[15][16] This is because MDEA, a tertiary amine, is more easily stripped of H₂S and CO₂, meaning the acid gases are evolved at lower temperatures.[16] Additionally, MDEA does

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not form carbamates with CO₂, which can impact the corrosivity of the solution.[15] However, under certain conditions, such as contamination with HSS or oxygen, MDEA solutions can still be significantly corrosive.[7][17]

Q4: What materials of construction are recommended for MDEA service to minimize corrosion?

A4: While carbon steel is widely used, upgrading to stainless steel or higher alloys in critical, high-temperature areas is a common and effective strategy to mitigate corrosion.[3][5]

- Carbon Steel: Suitable for many parts of the system, but may require careful process control and corrosion inhibitors.
- Stainless Steel (e.g., 304L, 316L): Recommended for high-risk areas like the hot lean amine outlet from the regenerator, the lean/rich exchanger, and reboiler tubes.[5][18] Type 316L offers good resistance and is often preferred over 304L, especially if chlorides are present. [19][20]
- Cladding/Weld Overlay: Applying a corrosion-resistant alloy layer (like 316 SS) to carbon steel vessels is another protective measure.[9]

Q5: How can corrosion be monitored effectively in an MDEA unit?

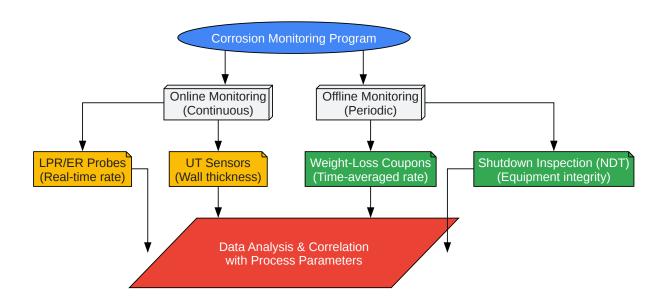
A5: A combination of online and offline monitoring techniques provides the most comprehensive picture of corrosion within the plant.

- Online Monitoring:
 - Electrochemical Methods (LPR/ER): Well-suited for liquid phases and provide real-time corrosion rate data, allowing for immediate correlation with process changes.[4]
 - Ultrasonic Thickness (UT) Sensors: Non-intrusive sensors that continuously measure pipe or vessel wall thickness, providing ongoing data on metal loss.[11][21]
- Offline Monitoring:
 - Corrosion Coupons: Provide a time-averaged corrosion rate and allow for visual inspection of corrosion type (e.g., pitting, general).[4]



 Regular Inspections: During shutdowns, visual and non-destructive testing (NDT) of critical equipment is essential.

Corrosion Monitoring Experimental Workflow:



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Caption: A comprehensive corrosion monitoring workflow for MDEA plants.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to corrosion control in MDEA gas sweetening plants.



Parameter	Recommended Limit / Typical Value	Significance	References
Heat Stable Salts (HSS)	< 2-3% by weight	Higher concentrations significantly increase corrosion rates.	[14]
Formate Anion (a specific HSS)	Should be < 500 ppm	A known corrosive agent that can indicate oxygen ingress.	[1]
Carbon Steel Corrosion Rate	< 1 mpy (mils per year)	Acetate concentrations up to 20,000 ppm showed corrosion rates below this value.	[6]
2.65 mpy	Corrosion rate observed with 20,000 ppm of glycolate.	[6]	
8.41 mpy	Highest corrosion rate observed with 20,000 ppm of oxalate.	[6]	
Chloride Ion Concentration	Should be controlled below 3000 mg/L	High chloride levels can destabilize protective layers and increase corrosion.	[8][22]
Reboiler Temperature	Avoid temperatures > 132 °C	Higher temperatures can cause thermal degradation of MDEA, forming corrosive byproducts.	[7]



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- To cite this document: BenchChem. [Technical Support Center: MDEA Gas Sweetening Plant Corrosion Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023272#corrosion-control-and-prevention-in-mdea-gas-sweetening-plants]

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